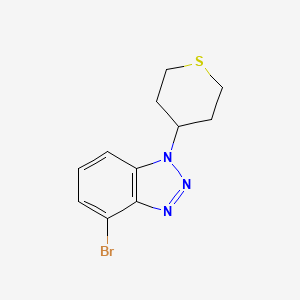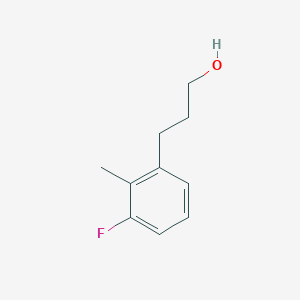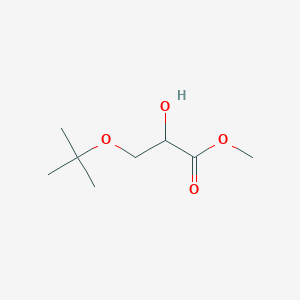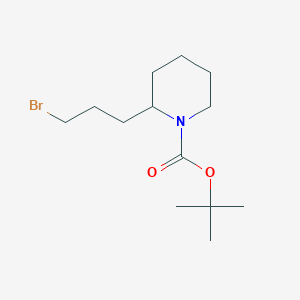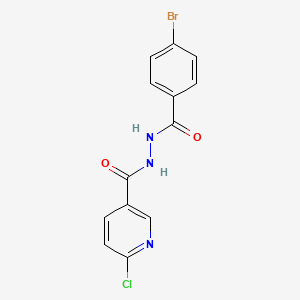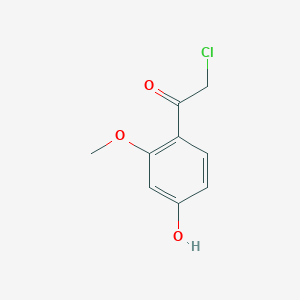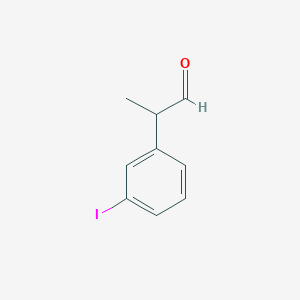
2-(3-Iodophenyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Iodophenyl)propanal is an organic compound characterized by the presence of an iodine atom attached to a phenyl ringThis compound has a molecular formula of C9H9IO and a molecular weight of 260.1 g/mol.
Méthodes De Préparation
2-(3-Iodophenyl)propanal can be synthesized by the reaction of 3-iodo-phenylacetonitrile with sodium hydride and then with paraformaldehyde. The product can be further purified by recrystallization. This compound is highly reactive due to the presence of the iodine atom, which makes it a useful reagent for organic synthesis. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency required for various applications.
Analyse Des Réactions Chimiques
2-(3-Iodophenyl)propanal undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
For example, it can be used as a reagent for the synthesis of various organic compounds, such as aryl ketones, alcohols, and amines. In medicinal chemistry, it is used in the development of new pharmaceuticals and therapeutic agents due to its unique reactivity and functional properties.
Mécanisme D'action
The mechanism by which 2-(3-Iodophenyl)propanal exerts its effects involves its reactivity due to the presence of the iodine atom attached to the phenyl ring. This reactivity allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparaison Avec Des Composés Similaires
2-(3-Iodophenyl)propanal can be compared with other similar compounds, such as 3-iodobenzaldehyde and 3-iodo-α-tolualdehyde. These compounds share similar structural features, including the presence of an iodine atom attached to a phenyl ring. this compound is unique due to its specific reactivity and applications in scientific research and industry.
Propriétés
Formule moléculaire |
C9H9IO |
|---|---|
Poids moléculaire |
260.07 g/mol |
Nom IUPAC |
2-(3-iodophenyl)propanal |
InChI |
InChI=1S/C9H9IO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-7H,1H3 |
Clé InChI |
HLEFHBSZFVECTP-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)C1=CC(=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


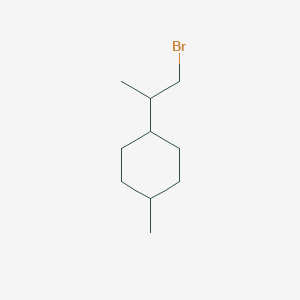
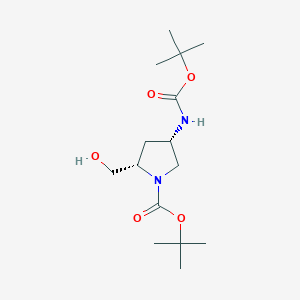

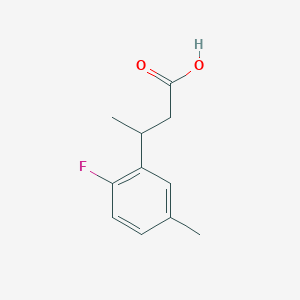
![N-[2-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B13557789.png)
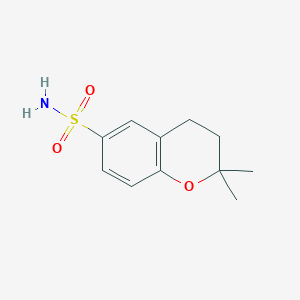
![N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B13557802.png)
